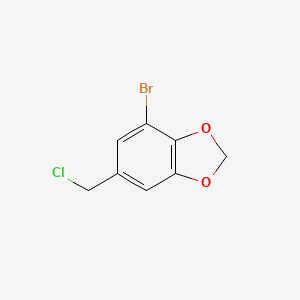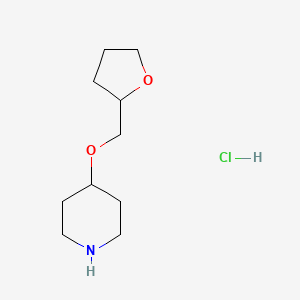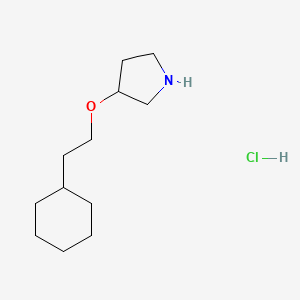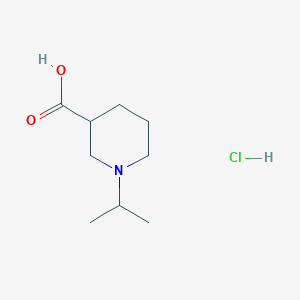
4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole
Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and possibly its functional groups. The compound you mentioned, “4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole”, suggests that it contains a benzodioxole ring with bromo and chloromethyl substituents.
Synthesis Analysis
The synthesis of a compound depends on the functional groups present in the molecule. In general, bromo and chloro groups are introduced into organic molecules through halogenation reactions. The exact synthetic route would depend on the starting materials and the specific positions of these substituents on the benzodioxole ring.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. For a bromo and chloromethyl substituted benzodioxole, reactions could involve the bromine or chlorine being substituted by other groups, or the chloromethyl group could participate in reactions due to its slightly positive carbon.Physical And Chemical Properties Analysis
This could include studying the compound’s melting point, boiling point, solubility in different solvents, and stability under various conditions. These properties can often be predicted based on the compound’s structure and functional groups.Scientific Research Applications
Chemical Synthesis and Reactions
Chloromethylation of 1,3-Benzodioxole: A study detailed a method to chloromethylate 1,3-benzodioxole using aqueous formaldehyde and hydrogen chloride gas, with high selectivity and conversion rates. This process is significant in organic synthesis due to its high efficiency and minimal by-products (Mou Li, 2000).
Synthesis of Heterocyclic Compounds: Another research described the synthesis of 2-nitromethyl-2-trichloromethyl-1,3-benzodioxoles, emphasizing their structural determination using various spectroscopic techniques. Such compounds are valuable in the development of new chemical entities (Makarenko et al., 2013).
Redox Polymer Precursors: The role of 1,3-benzodioxole derivatives in redox polymers was investigated, showing their potential in developing new materials with unique electrical properties. This study highlights the versatility of these compounds in polymer chemistry (Moulay & Daly, 1997).
Medicinal Chemistry and Drug Design
Nucleoside Alkylating Agents: Research on alkylating nucleosides highlighted the synthesis of halomethyl-1,2,3-triazoles from 1,3-benzodioxoles. These compounds demonstrated potential in inhibiting the growth of cancer cells, suggesting their utility in cancer therapy (De las Heras et al., 1979).
Glycosidase Inhibitors: The synthesis of bromo-conduritols containing 1,3-benzodioxole system was explored, with these compounds showing significant inhibition of alpha-glycosidase. This has implications in the development of new treatments for metabolic disorders (Cantekin et al., 2009).
Material Science and Organic Methodology
Heavy-Halogen Migrations: A study on deprotonation-triggered heavy-halogen migrations in 1,3-benzodioxole derivatives underscored their potential in the structural elaboration of organic compounds. This research adds to the understanding of reaction mechanisms in organic synthesis (Gorecka et al., 2004).
Synthesis of Heterocyclic-Fused Troponoids: Research on the synthesis of bromo-, arylazo-, and heterocyclic-fused troponoids containing a 1,3-benzodioxole system contributes to the development of new compounds with potential applications in various industrial sectors (Li et al., 2012).
Safety And Hazards
Safety and hazard information for a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and precautions for safe handling and storage.
Future Directions
Future directions could involve synthesizing derivatives of the compound, studying its reactions under different conditions, or investigating its potential uses in fields like medicine or materials science.
Please note that this is a general approach and the specific details would depend on the exact nature of the compound and the available resources. For a comprehensive analysis of a specific compound, consultation with a chemist or a literature search in a chemistry database may be necessary.
properties
IUPAC Name |
4-bromo-6-(chloromethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBPZFVJNASLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-6-(chloromethyl)-2H-1,3-benzodioxole | |
CAS RN |
65673-82-7 | |
| Record name | 4-bromo-6-(chloromethyl)-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1438138.png)

![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride](/img/structure/B1438142.png)

![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1438145.png)


![4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1438153.png)



![3-{[4-(sec-Butyl)phenoxy]methyl}piperidine](/img/structure/B1438158.png)
![3-[4-(Benzyloxy)phenoxy]piperidine](/img/structure/B1438159.png)
![(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone](/img/structure/B1438160.png)